molecular formula C9H9FO2 B6317748 2,6-Dimethylphenylfluoroformate CAS No. 153880-74-1

2,6-Dimethylphenylfluoroformate

Cat. No. B6317748
M. Wt: 168.16 g/mol
InChI Key: OTKMXRQCTVHMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylphenylfluoroformate (2,6-DMPF) is an organofluorine compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis and is known for its unique reactivity and selectivity. It is also used in biochemical and physiological studies, as well as in laboratory experiments. In

Mechanism Of Action

2,6-Dimethylphenylfluoroformate is an organofluorine compound that is known for its unique reactivity and selectivity. It reacts with a variety of organic compounds, including alcohols, amines, thiols, and carboxylic acids, to produce a variety of products. It can also be used to activate nucleophilic fluorinating agents, such as tetrafluoroborate and hexafluorophosphate, to produce fluorinated compounds.

Biochemical And Physiological Effects

2,6-Dimethylphenylfluoroformate is used in a variety of biochemical and physiological studies. It is used in the study of enzyme kinetics, as it is known to inhibit the activity of certain enzymes. It is also used in the study of cellular metabolism, as it is known to affect the activity of certain metabolic pathways. Additionally, it is used in the study of drug metabolism, as it is known to affect the activity of certain drug-metabolizing enzymes.

Advantages And Limitations For Lab Experiments

2,6-Dimethylphenylfluoroformate is a useful reagent for laboratory experiments, as it is known to be reactive and selective in its reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2,6-Dimethylphenylfluoroformate is a highly reactive compound and should be handled with care. It should be stored in a cool, dry place and should be handled in a well-ventilated area. Additionally, it should not be exposed to light or heat, as it may decompose.

Future Directions

There are a number of potential future directions for the use of 2,6-Dimethylphenylfluoroformate in scientific research. One potential future direction is the use of 2,6-Dimethylphenylfluoroformate in the synthesis of fluorinated polymers, as it is known to be reactive and selective in its reactions. Additionally, it could be used in the synthesis of fluorinated surfactants, as it is known to be a useful reagent for the synthesis of fluorinated compounds. Finally, it could be used in the study of drug metabolism, as it is known to affect the activity of certain drug-metabolizing enzymes.

Scientific Research Applications

2,6-Dimethylphenylfluoroformate is used as a reagent in organic synthesis, as it is known to be reactive and selective in its reactions. It is used as a catalyst in the synthesis of nitriles, amides, and other compounds, and is also used in the synthesis of fluoroalkyl derivatives. It is also used in the synthesis of fluorinated building blocks, such as fluoroalkenes and fluoroalkynes. Additionally, it is used in the synthesis of fluorinated polymers and in the preparation of fluorinated surfactants.

properties

IUPAC Name

(2,6-dimethylphenyl) carbonofluoridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKMXRQCTVHMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylphenylfluoroformate

Synthesis routes and methods I

Procedure details

70 ml of hydrogen fluoride and 200 ml of 1,1,2-trifluoro-1,2,2-trichloroethane were placed at 0° C. in a stainless steel autoclave and 100 g of 2,6-dimethylphenyl chloroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 160° C. for 5 hours, the pressure of the gases formed being released at 30 bar. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 30% and 2,6-dimethylphenyl fluoroformate in a yield of 40%. The latter can be added to a new batch for the preparation of 2,6-dimethylfluorobenzene (see Example 15).
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

500 ml of anhydrous hydrogen fluoride were placed at 0° C. in a stainless steel laboratory autoclave and 1000 g of 2,6-dimethylphenyl chloroformate were added dropwise. The autoclave was then sealed and heated at a maximum temperature of 110° C. for 2 hours, the pressure of the gases formed being released at 30 bar. The reaction mixture was worked up as described in Example 9. Distillation gave 2,6-dimethylfluorobenzene in a yield of 11% and 2,6-dimethylphenyl fluoroformate in a yield of 68%. The latter can be added to a new batch for the preparation of 2,6-dimethylfluorobenzene (see Example 15).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.